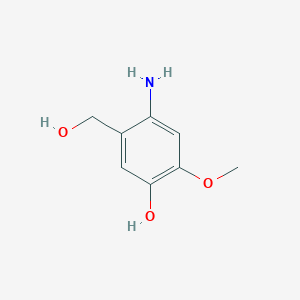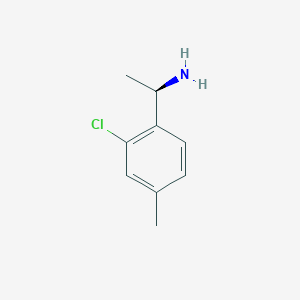
(S)-2-Benzamido-2-benzyl-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Benzamido-2-benzyl-3-hydroxypropanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a benzamido group, a benzyl group, and a hydroxypropanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzamido-2-benzyl-3-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzylamine and benzoyl chloride.
Formation of Benzamido Intermediate: Benzylamine reacts with benzoyl chloride to form N-benzylbenzamide.
Addition of Hydroxypropanoic Acid: The benzamide intermediate is then reacted with (S)-3-hydroxypropanoic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature Control: Maintaining optimal temperatures to ensure the desired stereochemistry and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Benzamido-2-benzyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of (S)-2-benzamido-2-benzyl-3-oxopropanoic acid.
Reduction: Formation of (S)-2-amino-2-benzyl-3-hydroxypropanoic acid.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Benzamido-2-benzyl-3-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-2-Benzamido-2-benzyl-3-hydroxypropanoic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid: The enantiomer of the compound with different stereochemistry.
2-Benzamido-2-benzylpropanoic acid: Lacks the hydroxy group, leading to different reactivity and applications.
2-Benzamido-2-phenylpropanoic acid: Contains a phenyl group instead of a benzyl group, affecting its chemical properties.
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(2S)-2-benzamido-2-benzyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H17NO4/c19-12-17(16(21)22,11-13-7-3-1-4-8-13)18-15(20)14-9-5-2-6-10-14/h1-10,19H,11-12H2,(H,18,20)(H,21,22)/t17-/m0/s1 |
InChI Key |
LKEOXPPWIMAHCM-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@](CO)(C(=O)O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)(C(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12837225.png)


![6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B12837239.png)
![Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B12837242.png)



